molecular formula C21H19N3O2S B12038063 2-Amino-1-(4-methoxyphenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311327-26-1

2-Amino-1-(4-methoxyphenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B12038063
CAS No.: 311327-26-1
M. Wt: 377.5 g/mol
InChI Key: NDFIYAGDHYAKGA-UHFFFAOYSA-N
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Description

2-Amino-1-(4-methoxyphenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the amino, methoxy, and thiophene groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(4-methoxyphenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde, thiophene-3-carbaldehyde, and ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired hexahydroquinoline derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-methoxyphenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

  • 2-Amino-1-(4-methoxyphenyl)-5-oxo-4-(phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-Amino-1-(4-methoxyphenyl)-5-oxo-4-(furan-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Comparison: Compared to its analogs, 2-Amino-1-(4-methoxyphenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exhibits unique reactivity due to the presence of the thiophene ring. This contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

311327-26-1

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

IUPAC Name

2-amino-1-(4-methoxyphenyl)-5-oxo-4-thiophen-3-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C21H19N3O2S/c1-26-15-7-5-14(6-8-15)24-17-3-2-4-18(25)20(17)19(13-9-10-27-12-13)16(11-22)21(24)23/h5-10,12,19H,2-4,23H2,1H3

InChI Key

NDFIYAGDHYAKGA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CSC=C4)C(=O)CCC3

Origin of Product

United States

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